Cas no 144750-82-3 (1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo-)

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo- is a brominated pyrazolopyrimidine derivative with significant potential in medicinal chemistry and pharmaceutical research. Its structural framework, featuring a pyrazolo[3,4-d]pyrimidine core substituted with amino groups at the 4- and 6-positions and a bromine atom at the 3-position, makes it a versatile intermediate for synthesizing biologically active compounds. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, facilitating further functionalization. This compound is particularly valuable in the development of kinase inhibitors and other therapeutic agents due to its ability to modulate key biochemical pathways. Its high purity and well-defined chemical properties ensure reliability in research applications.
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo- structure
144750-82-3 structure
Product Name:1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo-
CAS No:144750-82-3
MF:C5H5BrN6
MW:229.037398099899
CID:136407
PubChem ID:615116
Update Time:2025-06-09

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo-
    • 3-bromo-1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • 2,4-Diamino-5-bromo-7H-pyrazolo<3,4-d>pyrimidine
    • 3-BROMO-1H-PYRAZOLO[3,4-B]PYRAZINE
    • 3-bromopyrazolo<3,4-b>pyrazine
    • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine #
    • FT-0719475
    • 3-Bromo-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine
    • 60R07PWM8J
    • D73122
    • Q27263248
    • 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, 3-bromo-
    • SCHEMBL887797
    • 7-Deaza-8-aza-7-bromo-2-amino-adenine
    • 3-Bromo-4,6-diaminopyrazolo[3,4-d]pyrimidine
    • CS-0059004
    • 3-bromo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • 144750-82-3
    • UNII-60R07PWM8J
    • FVOVQYNWRQMJNK-UHFFFAOYSA-N
    • DA-24077
    • Inchi: 1S/C5H5BrN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12)
    • InChI Key: FVOVQYNWRQMJNK-UHFFFAOYSA-N
    • SMILES: BrC1=C2C(N)=NC(N)=NC2=NN1

Computed Properties

  • Exact Mass: 227.97600
  • Monoisotopic Mass: 227.97591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 106.50000
  • LogP: 1.44220

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo- Pricemore >>

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Additional information on 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo-

Professional Introduction to 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo (CAS No. 144750-82-3)

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo (CAS No. 144750-82-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is renowned for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo features a fused bicyclic system consisting of a pyrazole ring connected to a pyrimidine ring. The presence of two amino groups at the 4 and 6 positions, along with a bromo substituent at the 3 position, contributes to its distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

In recent years, the pharmaceutical industry has witnessed a surge in interest towards pyrazolo[3,4-d]pyrimidine derivatives due to their demonstrated efficacy in targeting multiple disease pathways. Notably, these compounds have shown promise in the development of treatments for cancer, inflammation, and infectious diseases. The bromo substituent in 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo enhances its utility as a building block in medicinal chemistry, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Recent studies have highlighted the potential of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo as an inhibitor of kinases and other enzymes involved in cellular signaling pathways. For instance, research has demonstrated its ability to modulate the activity of Janus kinases (JAKs), which are implicated in autoimmune disorders and leukemias. The dual amino groups at the 4 and 6 positions allow for precise interactions with target proteins, making it an attractive scaffold for structure-based drug design.

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo involves multi-step organic transformations that highlight the compound's synthetic accessibility. One common synthetic route begins with the condensation of ethyl acetoacetate with guanidine hydrochloride to form pyrazolopyrimidinone derivatives. Subsequent bromination and diamination steps yield the desired product with high yield and purity. These synthetic strategies underscore the compound's feasibility for large-scale production and further derivatization.

The biological activity of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo has been extensively evaluated in preclinical studies. In vitro assays have revealed its potent inhibitory effects on various kinases and enzymes associated with cancer progression. Additionally, animal models have shown promising results in terms of tumor regression and reduced metastasis when treated with derivatives of this compound. These findings position it as a lead candidate for further development into novel therapeutic agents.

The versatility of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo extends beyond its role as an intermediate in drug synthesis; it also serves as a valuable tool in chemical biology research. Its ability to interact with specific biological targets allows researchers to probe mechanisms of action and explore new therapeutic strategies. Moreover, its well-defined structure facilitates computational studies aimed at understanding molecular recognition processes at an atomic level.

The future prospects for 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,3-bromo are promising given its multifaceted utility. Ongoing research is focused on optimizing synthetic routes to enhance scalability and cost-effectiveness. Additionally, efforts are underway to identify new derivatives with improved pharmacokinetic properties and reduced side effects. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound from laboratory research to clinical applications.

In conclusion,1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine,Bromo-substituted derivative (CAS No. 144750-82-3) represents a cornerstone in modern pharmaceutical chemistry due to its structural complexity and biological relevance. Its potential as a therapeutic agent continues to be explored through innovative synthetic methodologies and rigorous biological evaluations.

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